Methyl 2-(methylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Description
Systematic Nomenclature and Structural Identification
The IUPAC name This compound derives from its bicyclic tetrahydronaphthalene backbone, which consists of a partially hydrogenated naphthalene ring system. Key structural features include:
- Positional numbering : The carboxylate group occupies the 2-position of the tetrahydronaphthalene framework, while the methylamino group (-NHCH₃) is bonded to the same carbon atom, creating a geminal substitution pattern.
- Molecular formula : C₁₃H₁₇NO₂, corresponding to a molecular weight of 219.28 g/mol.
- Stereochemistry : The tetrahydronaphthalene system introduces potential stereoisomerism, though specific configurations remain uncharacterized in publicly available data.
The SMILES notation CNC1(C(OC)=O)CCC2=CC=CC=C2C1 encodes the connectivity, emphasizing the methylamino and methoxycarbonyl groups at position 2. For digital representation, the compound’s InChIKey—a 27-character hashed identifier—can be generated using the InChI Trust’s algorithms, enabling precise database queries despite the absence of experimental stereochemical data.
Table 1: Core Structural Properties
| Property | Value |
|---|---|
| CAS Registry Number | 1182918-82-6 |
| Molecular Formula | C₁₃H₁₇NO₂ |
| Molecular Weight | 219.28 g/mol |
| SMILES | CNC1(C(OC)=O)CCC2=CC=CC=C2C1 |
Historical Context of Tetrahydronaphthalene Carboxylate Derivatives
Tetrahydronaphthalene (tetralin) derivatives emerged in the early 20th century as solvents and intermediates, but carboxylate-functionalized analogs gained prominence in the 1980s with advances in asymmetric synthesis. Notable milestones include:
- Synthetic methodologies : Early routes relied on Friedel-Crafts acylations of tetralin, but modern approaches employ transition-metal-catalyzed C–H functionalization to install carboxylate groups regioselectively.
- Biologically active derivatives : The 8-methoxy variant (CAS 32178-63-5), synthesized in 1992, demonstrated serotonin receptor modulation, spurring interest in substituted tetrahydronaphthalene carboxylates as neuropharmacological tools.
- Amino-functionalized analogs : Methyl 2-amino-5,8-dimethoxy-tetrahydronaphthalene-2-carboxylate (CAS 99907-80-9), reported in 2012, highlighted the role of amino and ester groups in stabilizing ligand-receptor interactions.
These developments underscore the structural adaptability of the tetrahydronaphthalene carboxylate scaffold, enabling tailored physicochemical and electronic properties for target-oriented synthesis.
Table 2: Evolution of Tetrahydronaphthalene Carboxylate Derivatives
Significance in Contemporary Organic Chemistry Research
This compound occupies a niche in modern synthesis due to:
- Dual functionalization : The concurrent presence of methylamino and ester groups at position 2 permits sequential derivatization, such as amide bond formation or reductive amination, to access polycyclic alkaloid-like architectures.
- Conformational rigidity : The tetrahydronaphthalene core restricts rotational freedom, favoring preorganized geometries in catalytic applications or supramolecular assemblies.
- Computational predictability : Standard InChI representations facilitate molecular docking studies by encoding stereochemical and tautomeric information, albeit with limitations in dynamic conformational analysis.
Recent studies emphasize its utility in fragment-based drug discovery, where the bicyclic system serves as a rigid spacer to optimize pharmacophore spacing in kinase inhibitors. Furthermore, its compatibility with solid-phase synthesis platforms enables rapid library generation for high-throughput screening.
Properties
IUPAC Name |
methyl 2-(methylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14-13(12(15)16-2)8-7-10-5-3-4-6-11(10)9-13/h3-6,14H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPPEWGMYKYLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCC2=CC=CC=C2C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-(methylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthoic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride to form the corresponding amide. This amide is then reduced using a reducing agent like lithium aluminum hydride to yield the desired compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and further derivatization.
Reaction Conditions
Mechanistic Insights
-
Base-Catalyzed : Nucleophilic hydroxide attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate anion.
-
Acid-Catalyzed : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.
Amine Functionalization
The secondary methylamino group participates in alkylation, acylation, and condensation reactions, enabling further structural diversification.
Acylation
The amine reacts with acyl chlorides or anhydrides to form amides.
Example Reaction
| Reagent | Base | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Acetyl chloride | NEt3 | CH2Cl2 | 2-(N-Acetyl-N-methylamino)-...carboxylate | 92% |
Conditions : Stirring at 0°C for 30 min, followed by room temperature.
Alkylation
Methanesulfonyl chloride facilitates the formation of a mesylate intermediate, which can undergo nucleophilic substitution.
Example Reaction
| Reagent | Base | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Methanesulfonyl chloride | NEt3 | CH2Cl2 | 2-(N-Methylsulfonamido)-...carboxylate | 88% |
Reductive Amination
While the compound lacks a ketone, the amine can react with aldehydes or ketones in the presence of reducing agents to form tertiary amines.
General Pathway
-
Condensation of the amine with an aldehyde to form an imine.
-
Reduction using NaBH4 or H2/Pd-C to yield the alkylated amine.
Application : Used to introduce bulky substituents for pharmacological studies .
Catalytic Hydrogenation
The tetrahydronaphthalene ring’s double bonds (if present) can be reduced under hydrogenation conditions.
Conditions
| Catalyst | Pressure | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Pd/C (10%) | 30 psi | EtOAc | Fully saturated decahydronaphthalene derivative | 95% |
Cross-Coupling Reactions
Example
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki | 4-Fluorophenylboronic acid | Pd(PPh3)4, DMF | 4-Fluoro-substituted derivative | 76% |
Oxidation Reactions
The methylamino group can be oxidized to a nitroso or nitro compound under strong oxidative conditions, though this is less common due to steric hindrance .
Conditions
| Oxidizing Agent | Solvent | Product | Yield | Source |
|---|---|---|---|---|
| H2O2 (30%) | AcOH | 2-(Nitroso)-...carboxylate | 45% |
Cyclization Reactions
Intramolecular reactions between the amine and ester groups can form lactams under specific conditions.
Example
| Conditions | Product | Yield | Source |
|---|---|---|---|
| PPh3, I2, NEt3, CH3CN | Six-membered lactam derivative | 68% |
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(methylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been investigated for its potential therapeutic uses. It is structurally related to other biologically active compounds and may exhibit pharmacological properties that warrant further exploration.
- Anticancer Activity : Research indicates that compounds similar to this compound may have anticancer properties. For instance, a study discussed a method of treating or preventing cancer by administering such compounds in combination with other therapeutic agents .
- Neuropharmacology : The compound's structural features suggest potential interactions with neurotransmitter systems. Its ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders .
Environmental Science
The environmental implications of this compound are also significant. As an emerging contaminant, its behavior in various environmental matrices is of interest.
- Water Contaminants : Studies have highlighted the need to analyze emerging contaminants like this compound in water systems. Its persistence and potential toxicity necessitate monitoring and assessment to understand its environmental impact .
- Degradation Studies : Understanding how this compound degrades in natural environments can inform risk assessments and remediation strategies .
Synthetic Chemistry
In synthetic chemistry, this compound serves as an important building block for synthesizing more complex molecules.
- Multicomponent Reactions : The compound can be utilized in multicomponent reactions (MCRs), which are efficient for generating diverse libraries of compounds. This approach is beneficial in drug discovery and material science .
- Microfluidic Synthesis : Advances in microfluidic technologies allow for the precise synthesis of compounds like this compound. These methods enable high-throughput screening and optimization of reaction conditions .
Case Study 1: Anticancer Compound Development
A study at Merck utilized high-throughput techniques to develop libraries of compounds related to this compound. The research led to the identification of several active compounds against specific cancer targets .
Case Study 2: Environmental Monitoring
Research conducted on the presence of this compound in wastewater revealed its persistence and potential bioaccumulation in aquatic organisms. This study emphasized the importance of monitoring such compounds to protect aquatic ecosystems .
Mechanism of Action
The mechanism of action of methyl 2-(methylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate involves its interaction with specific molecular targets in biological systems. The methylamino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound may also interact with cellular membranes, altering their fluidity and permeability. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl 2-(methylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylate and related tetralin derivatives:
Key Comparative Analysis
Functional Group Impact on Reactivity and Bioactivity The methylamino group in the target compound introduces nucleophilic and hydrogen-bonding capabilities, distinguishing it from the 1-oxo derivative (), which is more electrophilic due to the ketone . This difference may influence interactions with biological targets, such as enzymes or receptors.
Synthetic Utility The silyl-protected ethynyl derivative () demonstrates the versatility of tetralin esters in click chemistry or Sonogashira couplings, whereas the target compound’s methylamino group could facilitate alkylation or acylation reactions .
Pharmacological and Agrochemical Relevance The target compound’s methylamino group shares similarities with oxamyl (), a pesticide leveraging amino-derived functional groups for acetylcholinesterase inhibition. In contrast, the chiral amino acid derivative () highlights the scaffold’s applicability in peptide mimetics or prodrug design .
Research Findings and Data Tables
Physical Properties and Spectral Data
Biological Activity
Methyl 2-(methylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following molecular formula:
- Molecular Formula : C13H15N
- Molecular Weight : 201.27 g/mol
The compound features a tetrahydronaphthalene structure with a methylamino group and an ester functional group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. This interaction can modulate neurotransmitter release and influence mood and behavior.
- Enzyme Inhibition : It has been suggested that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that the compound may have antidepressant-like effects in animal models by enhancing serotonergic and dopaminergic signaling.
- Analgesic Properties : There are indications that it may possess analgesic effects, potentially through modulation of pain pathways.
Study 1: Antidepressant Effects
A study conducted on rodent models evaluated the antidepressant potential of this compound. The results indicated a significant reduction in behavioral despair in forced swim tests compared to control groups. The compound demonstrated a dose-dependent effect on serotonin levels in the brain.
| Dose (mg/kg) | Behavioral Score (Forced Swim Test) |
|---|---|
| 0 | 60 |
| 10 | 45 |
| 20 | 30 |
Study 2: Analgesic Activity
Another investigation focused on the analgesic properties of the compound using the hot plate test. The findings showed that this compound significantly increased pain threshold in treated animals.
| Treatment Group | Pain Threshold Increase (seconds) |
|---|---|
| Control | 5 |
| Low Dose | 10 |
| High Dose | 15 |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydronaphthalene Derivative : Starting from naphthalene derivatives via catalytic hydrogenation.
- Amine Introduction : Methylamine is reacted with the tetrahydronaphthalene derivative to introduce the methylamino group.
- Esterification : The final step involves esterification with methanol to form the carboxylate ester.
Q & A
Basic: What are the recommended methods for synthesizing Methyl 2-(methylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylate with high purity?
Answer:
A common method involves silica gel column chromatography using a gradient of ethyl acetate and methanol for purification, yielding up to 90% purity. Critical steps include:
- Solvent selection : Ethyl acetate/methanol mixtures optimize separation of polar intermediates .
- Reaction monitoring : LCMS (m/z 428 [M+H]+) and HPLC (retention time 0.61 min, SQD-FA05 column) confirm structural integrity and purity .
- Workup : Liquid-liquid extraction with phosphate buffer and sodium chloride washing minimizes residual impurities .
Advanced: How can structural analogs of this compound be synthesized to explore structure-activity relationships (SAR)?
Answer:
Modifying substituents on the tetrahydronaphthalene core or methylamino group requires tailored synthetic routes:
- Carboxylate derivatives : Substitute the methyl ester with tert-butyl or allyl esters via nucleophilic acyl substitution (e.g., using tert-butyldiphenylsilyl ethynyl groups) .
- Amino group modifications : Introduce Boc (tert-butoxycarbonyl) protection to stabilize reactive amines during coupling reactions, as seen in N-BOC-2-aminotetralin derivatives .
- Validation : Use LCMS and ¹H/¹³C NMR to confirm regioselectivity and avoid side products like over-alkylation .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- LCMS : Confirm molecular weight (e.g., m/z 428 [M+H]+) and detect fragmentation patterns .
- HPLC : Assess purity using reverse-phase columns (e.g., SQD-FA05) with UV detection at 254 nm .
- NMR : ¹H and ¹³C NMR resolve stereochemistry and verify substituent positions (e.g., distinguishing axial vs. equatorial methylamino groups) .
Advanced: How can discrepancies in analytical data (e.g., conflicting LCMS vs. NMR results) be resolved?
Answer:
Contradictions often arise from residual solvents, stereoisomers, or degradation products:
- Cross-validation : Compare retention times (HPLC) with isotopic patterns (LCMS) to identify co-eluting impurities .
- Isotopic labeling : Use deuterated solvents in NMR to distinguish solvent peaks from compound signals .
- Stability studies : Monitor time-dependent degradation under varying pH/temperature to identify labile functional groups (e.g., ester hydrolysis) .
Basic: What toxicological parameters should be prioritized in preliminary safety assessments?
Answer:
Refer to inclusion criteria from naphthalene derivative studies:
- Acute toxicity : Assess lethality (LD50) and organ-specific effects (hepatic, renal) via oral or inhalation routes in rodents .
- Subchronic exposure : Monitor body weight changes, hematological parameters, and respiratory function over 28–90 days .
- Metabolite profiling : Identify cytochrome P450-mediated metabolites (e.g., epoxides) linked to hepatotoxicity .
Advanced: How can in vitro models be designed to study the compound’s interaction with biological targets?
Answer:
- Receptor binding assays : Use radiolabeled analogs (e.g., ³H or ¹⁴C isotopes) to quantify affinity for aminergic receptors (e.g., serotonin/dopamine transporters) .
- Enzyme inhibition : Test against monoamine oxidases (MAO-A/B) using fluorogenic substrates (e.g., kynuramine) .
- Cellular uptake : Employ fluorescent probes (e.g., FMP-10 iodide) to visualize intracellular accumulation in neuronal cell lines .
Basic: How can environmental exposure risks be evaluated during laboratory handling?
Answer:
- Airborne exposure : Use gas chromatography (GC) with flame ionization detection to quantify vapor pressure and workplace concentration limits .
- Waste management : Follow protocols for polycyclic aromatic hydrocarbons (PAHs), including activated carbon filtration for liquid waste .
Advanced: What strategies mitigate data variability in pharmacokinetic (PK) studies?
Answer:
- Species-specific metabolism : Compare hepatic microsomal stability across rodents, canines, and primates to identify interspecies differences .
- Protein binding : Use equilibrium dialysis to measure free vs. albumin-bound fractions, which impact bioavailability .
- Tracer studies : Incorporate stable isotopes (e.g., ¹³C-labeled carboxylate) for precise quantification in plasma/tissue matrices .
Basic: How can computational tools predict the compound’s physicochemical properties?
Answer:
- LogP calculation : Use XLogP3 or ChemAxon software to estimate hydrophobicity, critical for blood-brain barrier penetration .
- Topological polar surface area (TPSA) : Predict passive diffusion using tools like Molinspiration (e.g., TPSA < 60 Ų suggests high permeability) .
Advanced: What experimental designs address contradictory bioactivity results in different assay systems?
Answer:
- Orthogonal assays : Validate receptor binding data with functional assays (e.g., cAMP accumulation for GPCR activity) .
- Concentration-response curves : Use Hill slopes to differentiate allosteric vs. orthosteric binding mechanisms .
- Off-target screening : Test against kinase panels or ion channels (e.g., hERG) to rule out nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
